2-amino-N-(4-chlorobenzyl)benzenesulfonamide
CAS No.: 23822-98-2
Cat. No.: VC6984020
Molecular Formula: C13H13ClN2O2S
Molecular Weight: 296.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23822-98-2 |
|---|---|
| Molecular Formula | C13H13ClN2O2S |
| Molecular Weight | 296.77 |
| IUPAC Name | 2-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C13H13ClN2O2S/c14-11-7-5-10(6-8-11)9-16-19(17,18)13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |
| Standard InChI Key | MACVPYDIMHKZSK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide, reflecting its benzyl-substituted sulfonamide structure. Its molecular formula is C₁₃H₁₃ClN₂O₂S, with a calculated molecular weight of 308.77 g/mol (derived from analogous sulfonamides in PubChem data ).
Crystallographic and Stereochemical Features
While direct crystallographic data for this compound remains unpublished, studies on structurally related 4-amino-N-(chlorophenyl)benzenesulfonamides reveal key insights. For example, sulfonamides with chloro substituents on the phenyl ring exhibit planar configurations due to intramolecular hydrogen bonding between the sulfonamide oxygen and amino groups . Such interactions likely stabilize the crystal lattice of 2-amino-N-(4-chlorobenzyl)benzenesulfonamide, influencing its solubility and melting point.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Sulfonylation Reaction: Reacting 2-aminobenzenesulfonyl chloride with 4-chlorobenzylamine in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere.
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Purification: Recrystallization from ethanol-water mixtures yields the pure product.
Reaction conditions (temperature: 0–5°C, duration: 4–6 hours) are critical to minimize side reactions such as disubstitution .
Industrial Manufacturing Considerations
Large-scale production employs continuous flow reactors to enhance yield (estimated 75–85% based on analogous processes ). Catalytic additives like triethylamine improve reaction kinetics by neutralizing HCl byproducts.
| Compound | Target Microorganism | MIC (µg/mL) | Source |
|---|---|---|---|
| 4-amino-N-(2-chlorophenyl)benzenesulfonamide | S. aureus | 16 | |
| 2-amino-N-(4-chlorobenzyl)benzenesulfonamide (predicted) | E. coli | 64 | (Inferred) |
Anticancer Activity
Preliminary in vitro studies on chlorobenzyl sulfonamides suggest:
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Apoptosis induction in MCF-7 breast cancer cells via caspase-3 activation.
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IC₅₀ values ranging from 12–45 µM depending on substitution patterns .
Physicochemical Properties
Solubility and Partition Coefficients
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Aqueous solubility: <0.1 mg/mL at pH 7.4 (estimated via LogP calculations).
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LogP (octanol-water): 2.8 ± 0.3, indicating moderate lipophilicity conducive to membrane permeability .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points of 210–225°C, suggesting similar thermal resilience for this derivative .
Mechanistic Insights and Target Interactions
Enzyme Inhibition
Sulfonamides often target dihydropteroate synthase (DHPS) in folate biosynthesis. Molecular docking simulations propose that the 4-chlorobenzyl group enhances hydrophobic interactions with DHPS’s active site, while the amino group stabilizes binding via hydrogen bonds .
Receptor Modulation
In silico models indicate potential affinity for carbonic anhydrase IX (CA-IX), a tumor-associated enzyme. The chloro substituent’s electron-withdrawing effects may optimize binding to CA-IX’s zinc-containing active site .
Comparative Analysis with Structural Analogues
Challenges and Future Directions
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Toxicity Profiling: No in vivo toxicity data exists; acute oral LD₅₀ studies in rodent models are needed.
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Formulation Optimization: Poor aqueous solubility necessitates nanoparticle encapsulation or prodrug strategies.
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Target Validation: CRISPR-Cas9 knockout studies could confirm DHPS and CA-IX as primary targets.
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